

# Spectroscopic Analysis of 2,5-Dimethylphenol: A Technical Guide

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## Compound of Interest

Compound Name: 2,5-Dimethylphenol

Cat. No.: B165462

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This guide provides a comprehensive overview of the spectroscopic data for **2,5-Dimethylphenol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require detailed structural and analytical information on this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **2,5-Dimethylphenol** provides information about the chemical environment of the hydrogen atoms.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2,5-Dimethylphenol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Predicted Data			
6.99	d	1H	H-6
6.70	d	1H	H-4
6.63	s	1H	H-3
4.76	s	1H	OH
2.27	s	3H	CH <sub>3</sub> at C-2
2.22	s	3H	CH <sub>3</sub> at C-5

Note: The predicted data is based on computational models and may differ slightly from experimental values.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2,5-Dimethylphenol** (CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
151.3	C-1 (C-OH)
136.5	C-5
130.5	C-3
123.9	C-2
121.2	C-6
117.1	C-4
21.0	CH <sub>3</sub> at C-5
15.6	CH <sub>3</sub> at C-2

## Experimental Protocol for NMR Spectroscopy

### Sample Preparation:

- Weigh approximately 10-20 mg of **2,5-Dimethylphenol** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

### <sup>1</sup>H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 2 seconds
- Spectral Width: 0-10 ppm

### <sup>13</sup>C NMR Acquisition:

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024
- Relaxation Delay: 2 seconds
- Spectral Width: 0-160 ppm

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **2,5-Dimethylphenol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong, Broad	O-H stretch (phenolic)
~3000	Medium	C-H stretch (aromatic)
~2920	Medium	C-H stretch (methyl)
~1600, 1500	Medium-Strong	C=C stretch (aromatic ring)
~1470	Medium	C-H bend (methyl)
~1200	Strong	C-O stretch (phenolic)
~800	Strong	C-H bend (aromatic, out-of-plane)

Note: Peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or solution).

## Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

- Thoroughly grind 1-2 mg of **2,5-Dimethylphenol** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Place the mixture into a pellet-pressing die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Acquire the FTIR spectrum of the KBr pellet, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of **2,5-Dimethylphenol** is typically acquired using electron ionization (EI).

Table 4: Mass Spectrometry Data for **2,5-Dimethylphenol** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
122	100	$[\text{M}]^+$ (Molecular Ion)
107	91	$[\text{M} - \text{CH}_3]^+$
91	19	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
79	19	$[\text{C}_6\text{H}_7]^+$
77	30	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)

## Experimental Protocol for GC-MS Analysis

### Sample Preparation:

- Prepare a dilute solution of **2,5-Dimethylphenol** (approximately 10-100  $\mu\text{g/mL}$ ) in a volatile organic solvent such as dichloromethane or methanol.

### Gas Chromatography (GC) Conditions:

- GC System: Agilent 8890 GC System or equivalent.

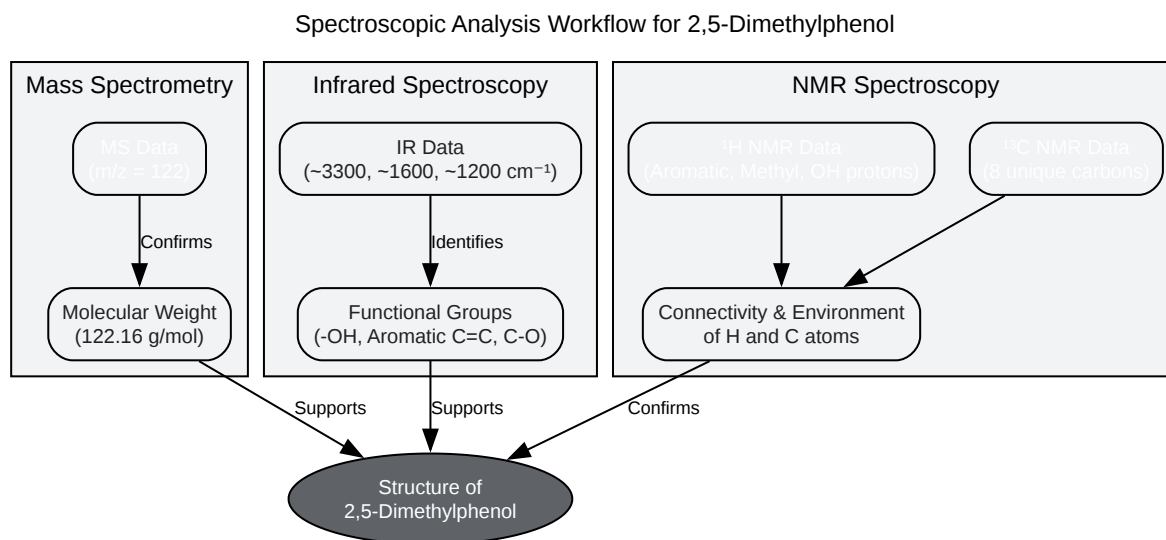
- Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or equivalent.
- Inlet Temperature: 250 °C
- Injection Volume: 1  $\mu$ L (splitless mode)
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

#### Mass Spectrometry (MS) Conditions:

- MS System: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-300

## Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data of **2,5-Dimethylphenol** to confirm its structure.



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Caption: Workflow for structural elucidation of **2,5-Dimethylphenol**.

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